molecular formula C32H66 B166350 Dotriacontane CAS No. 544-85-4

Dotriacontane

Cat. No. B166350
CAS RN: 544-85-4
M. Wt: 450.9 g/mol
InChI Key: QHMGJGNTMQDRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dotriacontane is an n-alkane primarily present in safflower oil . It shows high self-assembly in comparison to mixtures of alkanes with an odd number of carbon atoms .


Synthesis Analysis

Dotriacontane can be synthesized from syngas (CO + H2) in the Fischer-Tropsch synthesis . This process produces alkanes in the range C1 to C30 or higher depending on the process variant . Dotriacontane can also be used in the development of organogels and in the synthesis of polystyrene-based composite nanoencapsules for thermal energy storage .


Molecular Structure Analysis

Dotriacontane has a simple linear structure. It is a long-chain alkane with 32 carbon atoms .


Physical And Chemical Properties Analysis

Dotriacontane has a molecular weight of 450.9 g/mol . It is a solid at room temperature and has a boiling point of 466.7°C .

Relevant Papers

There are several papers that discuss the properties and applications of dotriacontane. For example, one paper discusses the phase transformations in molecularly thin n-dotriacontane films adsorbed on solid surfaces . Another paper discusses the use of dotriacontane in the synthesis of polystyrene-based composite nanoencapsules for thermal energy storage .

Scientific Research Applications

1. Synthesis and Labeling

2. Surface Science and Material Studies

  • It has been used to create highly ordered monolayers on semiconductors like MoSe2 and MoS2, aiding in the understanding of organic/inorganic heterostructures (Cincotti & Rabe, 1993).
  • Research on thin dotriacontane films adsorbed on SiO2 surfaces has provided insights into molecular orientations and phase transitions relevant to surface science (Volkmann et al., 2002).

3. Biomedical Applications

  • Dotriacontane has been studied for its effects on human neutrophils, particularly its role in activating neutrophils for the production of superoxide anions (Gomes et al., 2020).

4. Energy Storage

  • In the field of energy storage, dotriacontane has been incorporated into composite nanoencapsulated phase change materials, showcasing its potential in thermal energy storage applications (Fang et al., 2014).

5. Impact on Crystallization Processes

  • Its impact on the isothermal crystallization growth rates of isotactic polypropylene, particularly with the addition of nucleating agents, has been explored, which is significant in polymer science (Lim & Lloyd, 1993).

properties

IUPAC Name

dotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMGJGNTMQDRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052202
Record name Dotriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White flakes; [Alfa Aesar MSDS], Solid
Record name Dotriacontane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14018
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dotriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

470 °C, 466.00 to 467.00 °C. @ 760.00 mm Hg
Record name n-Dotriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dotriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene
Record name n-Dotriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8124 g/cu cm at 20 °C
Record name n-Dotriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dotriacontane

Color/Form

Plates from benzene, chloroform, acetic acid, ether

CAS RN

544-85-4
Record name Dotriacontane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTRIACONTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dotriacontane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dotriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dotriacontane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTRIACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KSV90RN23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Dotriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dotriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.7 °C, 74 - 75 °C
Record name n-Dotriacontane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dotriacontane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
6,880
Citations
DHM Beiny, JW Mullin, K Lewtas - Journal of crystal growth, 1990 - Elsevier
A fuel oil is simulated with n-dotriacontane (nC 32 H 66 ), a normal alkane present in a typical middle range wax, dissolved in m-xylene. Physical properties and crystal growth rates are …
Number of citations: 56 www.sciencedirect.com
DJ Fall, KD Luks - Journal of Chemical and Engineering Data, 1984 - ACS Publications
The phase behavior of the binary mixture carbon dioxide+ n-dotriacontane was studied as a vapor-liquid system at 75, 100, and 125 C and along the hlgh-temperature branch of Its solld…
Number of citations: 102 pubs.acs.org
JA Morales-Rueda, E Dibildox-Alvarado… - Journal of the American …, 2009 - Springer
The rheology of organogels developed by candelilla wax (CW) and a pure n-alkane (dotriacontane, C32) was evaluated with a rheometer equipped with a true-gap system and …
Number of citations: 52 link.springer.com
CE Schwarz, I Nieuwoudt - The Journal of supercritical fluids, 2003 - Elsevier
… In this work, the phase equilibrium measurement of propane with dotriacontane (nC32) was investigated. A phase equilibrium cell was designed, constructed and commissioned to …
Number of citations: 71 www.sciencedirect.com
A Kalaga, M Trebble - Journal of Chemical & Engineering Data, 1997 - ACS Publications
The solubilities of tetracosane, octacosane, and dotriacontane in ethane were determined at a temperature of 308.15 K and at pressures ranging from 50 bar to 200 bar. A dynamic …
Number of citations: 13 pubs.acs.org
I Moradinia, AS Teja - Fluid phase equilibria, 1986 - Elsevier
The solubilities of solid n-octacosane (nC 28 H 58 ), n-triacontane (nC 30 H 62 ) and n-dotriacontane (nC 32 H 66 ) in supercritical ethane at temperatures between 308.15 K and …
Number of citations: 37 www.sciencedirect.com
JA Morales‐Rueda, E Dibildox‐Alvarado… - European Journal of …, 2009 - Wiley Online Library
The thermo‐mechanical properties of organogels developed by a complex mixture of n‐alkanes present in candelilla wax (CW) were investigated and compared with the ones of …
Number of citations: 88 onlinelibrary.wiley.com
UG Volkmann, M Pino, LA Altamirano… - The Journal of …, 2002 - pubs.aip.org
… and surface roughness of thin dotriacontane (n-C32H66) films … Our results suggest a model of a solid dotriacontane film that … -light measurements on dotriacontane films deposited from …
Number of citations: 74 pubs.aip.org
RWJ Jenkins, RH Newman, RD Carpenter… - … to Tobacco & Nicotine …, 1970 - sciendo.com
The paraffinic hydrocarbons present in tobacco leaf tissue have received considerable attention. Tobacco leaf contains many paraffins, with n-hentriacontane (CstH64) as the major …
Number of citations: 56 sciendo.com
LG Carneiro, FJZ Merino, SDG Pacheco… - Revista Ciência e …, 2020 - periodicos.ufsm.br
… Os objetivos desse estudo foi isolar o alcano dotriacontane de T. micranthus e verificar a … the dotriacontane of T. micranthus species and the evaluation of the ability of dotriacontane to …
Number of citations: 4 periodicos.ufsm.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.